5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using benzene and an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine, such as pentan-2-amine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-hydroxy-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide.
Reduction: Formation of 5-hydroxy-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide.
Substitution: Various substituted phenyl derivatives, depending on the substituent used.
Scientific Research Applications
5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-2-carboxamide: Similar structure but with a different position of the oxo group.
5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-4-carboxamide: Another positional isomer.
N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide: Lacks the oxo group.
Uniqueness
5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C16H22N2O2 |
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Molecular Weight |
274.36 g/mol |
IUPAC Name |
5-oxo-N-pentan-2-yl-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-3-7-12(2)17-16(20)13-10-15(19)18(11-13)14-8-5-4-6-9-14/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,17,20) |
InChI Key |
JMQJWEDVHOOIDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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